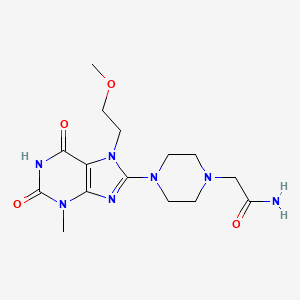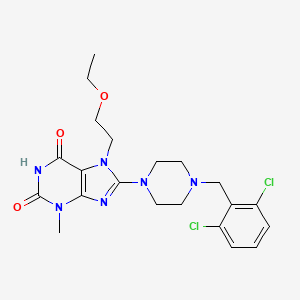![molecular formula C18H24N4O3 B6484626 N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898427-66-2](/img/structure/B6484626.png)
N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Overview
Description
The closest compounds I found are N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives . These are photoinitiators that can be used in free radical or cationic photopolymerization under the irradiation of various LEDs .
Synthesis Analysis
The synthesis of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, involves different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Molecular Structure Analysis
The molecular structure of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, includes different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Chemical Reactions Analysis
These N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives can initiate the free radical polymerization of acrylates under a LED at 405 nm .Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,8-naphthalimide derivatives, have been used in the development of anion sensors . These sensors selectively detect specific anions, which play crucial roles in biological systems and industrial applications .
Mode of Action
The compound interacts with its targets through a photo-induced colorimetric reaction . This reaction involves the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group to the naphthalimide derivative . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .
Biochemical Pathways
The photo-induced colorimetric reaction suggests that the compound could influence pathways involving electron transfer .
Result of Action
The generation of semi-stable radical anion species suggests that the compound could have significant effects at the molecular level .
Action Environment
The photo-induced colorimetric reaction suggests that light exposure could be a significant environmental factor .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions. It has been found to generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group . This suggests that it can interact with enzymes, proteins, and other biomolecules that have carboxy groups, leading to changes in their properties and functions .
Cellular Effects
Given its ability to generate radical anion species, it could potentially influence cell function by altering the redox state of the cell . This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves photo-induced electron transfer from carboxylate to the naphthalimide derivative . This leads to the generation of radical anions, which can interact with other biomolecules and potentially alter their functions .
Temporal Effects in Laboratory Settings
Given its stability and the semi-stable nature of the radical anions it generates , it is likely that its effects could be observed over extended periods.
Metabolic Pathways
Given its ability to generate radical anions, it could potentially interact with enzymes involved in redox reactions .
Transport and Distribution
Given its chemical properties, it could potentially interact with transporters or binding proteins that recognize similar compounds .
Subcellular Localization
Given its chemical properties, it could potentially localize to compartments or organelles where redox reactions are prevalent .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-21(2)9-7-19-17(24)18(25)20-14-10-12-4-3-8-22-15(23)6-5-13(11-14)16(12)22/h10-11H,3-9H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWJFURVQDTYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324854 | |
| Record name | N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898427-66-2 | |
| Record name | N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6484561.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6484568.png)
![ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6484583.png)
![3-tert-butyl-7,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B6484594.png)
![4-[methyl(phenyl)sulfamoyl]-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6484596.png)
![N'-(4-chlorophenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6484599.png)
![N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B6484601.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6484618.png)
![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B6484623.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B6484625.png)
![7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6484634.png)
![2,3-dimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6484642.png)
